n-(1-Naphthyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
While specific synthesis methods are not detailed in the available literature, the structural analysis suggests that N-(1-Naphthyl)benzenesulfonamide is synthesized in a manner that allows for specific torsion angles and molecular orientations. The synthesis approach would be designed to achieve the observed molecular configuration, focusing on the functional groups' placement and orientation.
Molecular Structure Analysis
The molecular structure of N-(1-Naphthyl)benzenesulfonamide is characterized by a distinct C—SO2—NH—C torsion angle of −70.1°. This indicates the spatial arrangement of the molecule, highlighting the relationship between the sulfonamide group and the naphthyl and phenyl rings. The dihedral angle between the planes of the naphthyl ring system and the phenyl ring is 34.67°, which demonstrates the molecule's three-dimensional shape and the spatial distribution of its aromatic components.
Chemical Reactions and Properties
This compound exhibits properties that are influenced by its molecular structure, such as the ability to form hydrogen bonds and π–π interactions. These interactions facilitate the formation of chains along specific crystallographic directions and contribute to the stability and packing of the crystal structure.
Physical Properties Analysis
The physical properties of N-(1-Naphthyl)benzenesulfonamide, such as its crystalline form and intermolecular interactions, are closely linked to its molecular structure. The intermolecular N—H⋯O hydrogen bonds and π–π interactions between adjacent naphthyl groups, with an interplanar spacing of 3.541 Å, are particularly noteworthy. These features contribute to the compound's physical stability and may influence its solubility, melting point, and other physical characteristics.
Chemical Properties Analysis
The chemical properties of N-(1-Naphthyl)benzenesulfonamide, including reactivity and potential chemical transformations, can be inferred from its molecular structure. The presence of the sulfonamide group suggests potential reactivity sites for further chemical modifications or interactions with other compounds. The specific torsion angles and dihedral angles within the molecule may also influence its chemical behavior in various environments.
Scientific Research Applications
Catalytic Reactions and Organic Synthesis : N-(1-Naphthyl)benzenesulfonamide is used in catalytic reactions. For example, it reacts with internal alkynes in the presence of an iridium catalyst system to produce 8-vinyl-1-naphthol derivatives, a process that involves the cleavage of the C–H bond (Nishinaka et al., 2001).
Antibacterial Properties : Derivatives of N-(1-Naphthyl)benzenesulfonamide show potent antibacterial properties. For instance, N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides exhibit significant antibacterial effects against various bacterial strains (Abbasi et al., 2015).
Inhibition of Human Carbonic Anhydrase Isoforms : 4-Arylbenzenesulfonamides, including those with a naphthyl substitution, act as inhibitors of human carbonic anhydrase, particularly isoforms associated with tumors (Cornelio et al., 2016).
Inhibitory Action Against Efflux Pumps in Multiresistant Staphylococcus aureus : Certain derivatives of N-(1-Naphthyl)benzenesulfonamide demonstrate potential inhibitory action against TetK and MrsA efflux pumps in Staphylococcus aureus strains, suggesting their use in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Anticancer Activity : Some sulfonamide derivatives containing a naphthyl moiety, like 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, show cytotoxic activity against human cancer cell lines, indicating their potential in cancer treatment (Żołnowska et al., 2016).
Photocatalytic Degradation Studies : Benzene- and naphthalenesulfonates, including derivatives of N-(1-Naphthyl)benzenesulfonamide, have been studied for their degradation in environmental contexts, such as in leachates from landfills, indicating their environmental impact and the necessity for effective degradation methods (Riediker et al., 2000).
Insecticidal Properties : Propargyloxy-naphthalene-sulfonamide derivatives have been synthesized and evaluated for their insecticidal activities, with some compounds showing significant effectiveness (Zhao et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N-naphthalen-1-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-20(19,14-9-2-1-3-10-14)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMDUCAEICPMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291665 | |
Record name | n-(1-naphthyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
n-(1-Naphthyl)benzenesulfonamide | |
CAS RN |
15309-82-7 | |
Record name | NSC77046 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(1-naphthyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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